molecular formula C9H17N3 B12819586 3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine

3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine

Cat. No.: B12819586
M. Wt: 167.25 g/mol
InChI Key: WUMUCJXBZSVMMY-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.

    Reduction: Reduction reactions can modify the imidazole ring or the isopropylamine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the side chain are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. Conditions often involve the use of catalysts such as iron or nickel to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Scientific Research Applications

3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the modulation of biological pathways, such as those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamine group differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C9H17N3/c1-8(2)11-5-3-4-9-6-10-7-12-9/h6-8,11H,3-5H2,1-2H3,(H,10,12)

InChI Key

WUMUCJXBZSVMMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1=CN=CN1

Origin of Product

United States

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